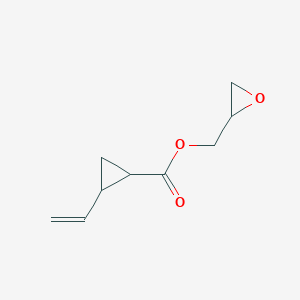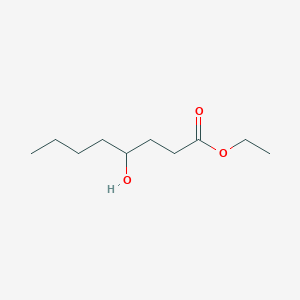![molecular formula C16H13NOS B14618851 Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- CAS No. 59198-05-9](/img/structure/B14618851.png)
Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-: is an organic compound with the molecular formula C16H13NOS. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is known for its unique chemical structure, which includes a benzothiazole ring fused with a 4-methoxyphenyl group through an ethenyl linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- typically involves the condensation reaction of 2-aminothiophenol with 4-methoxybenzaldehyde. This reaction is often carried out in the presence of a Lewis acid catalyst such as nano-BF3/SiO2 under mild conditions . The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired benzothiazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .
Medicine: Research is ongoing to explore the compound’s potential as an antimicrobial agent. Its benzothiazole core is known to exhibit biological activity, making it a candidate for drug development .
Industry: In the industrial sector, Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is investigated for its corrosion inhibition properties. It can protect metals from corrosion, making it valuable in coatings and protective materials .
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- involves its interaction with molecular targets through its benzothiazole core. The sulfur atom in the benzothiazole ring plays a crucial role in its activity. For instance, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation .
Comparación Con Compuestos Similares
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
2-(2-Methoxyphenyl)benzothiazole: Similar structure but with a methoxy group at a different position.
2-(4-Aminophenyl)benzothiazole: Used in the synthesis of various pharmaceuticals.
Uniqueness: Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential in corrosion inhibition set it apart from other benzothiazole derivatives .
Propiedades
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMHYYVMATNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347509 |
Source


|
| Record name | Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59198-05-9 |
Source


|
| Record name | Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)

![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)



![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)

![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
